

The Discovery and Development of Tosufloxacin: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Tosufloxacin
CAS No.:	100490-36-6; 100490-94-6; 104051-69-6; 107097-79-0; 108138-46-1; 1400591-39-0
Cat. No.:	B15565612

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of **tosufloxacin**, a fluoroquinolone antibiotic. It details the historical context of its development, chemical synthesis, mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical development phases. The information is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific journey of this important antimicrobial agent. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.

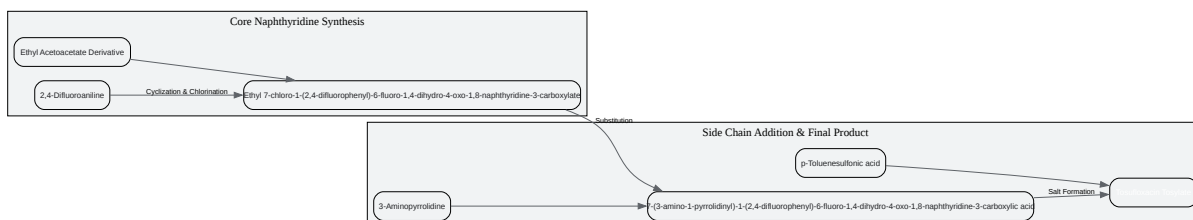
Introduction: The Rise of a Third-Generation Fluoroquinolone

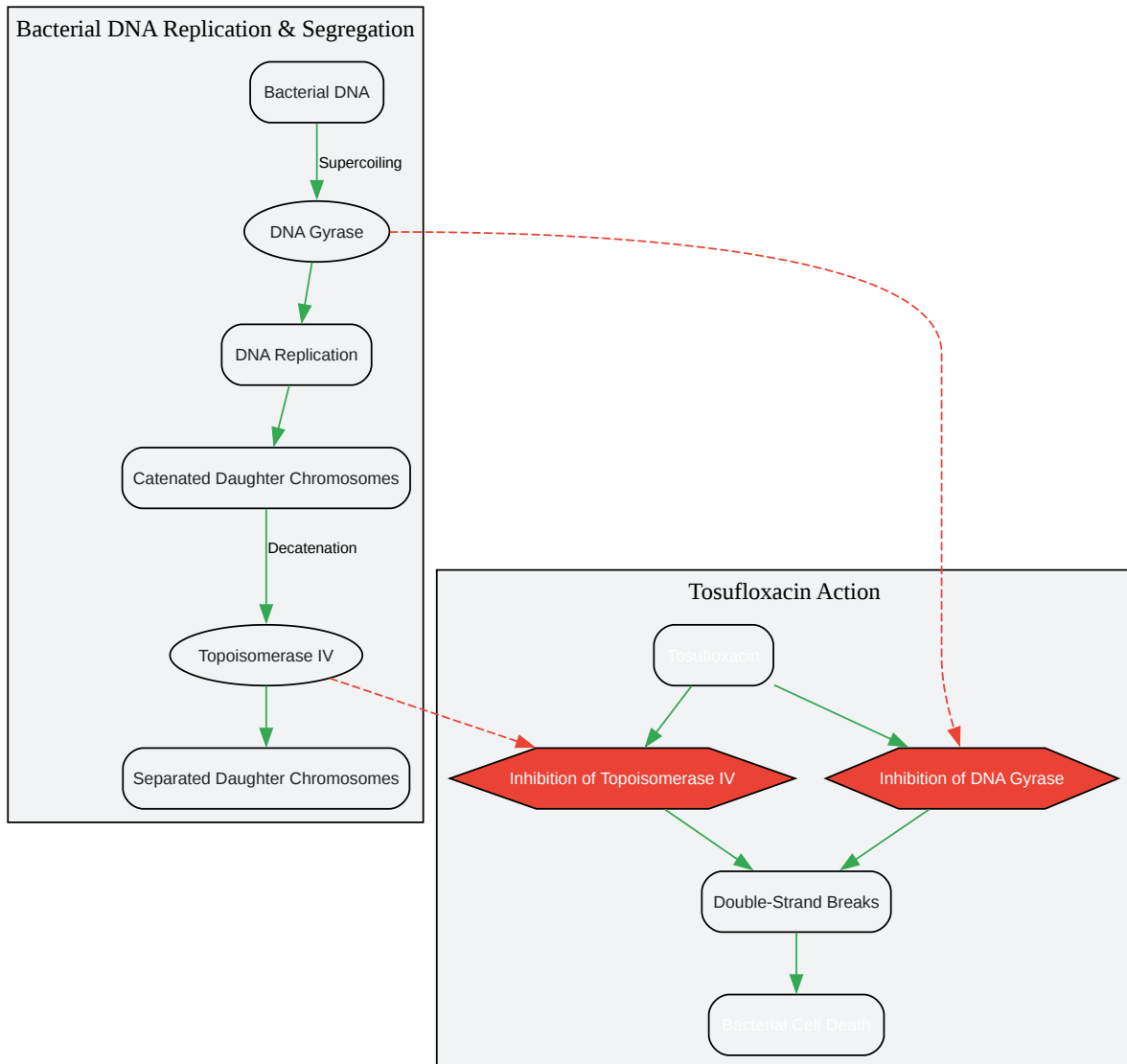
Tosufloxacin (formerly known as A-61827) emerged in an era of escalating antibiotic resistance, necessitating the development of new antimicrobial agents with broader spectrums of activity and improved safety profiles. Developed by Toyama Chemical Co., Ltd. in Japan, **tosufloxacin** was first reported in 1986 and became commercially available in 1990. As a third-generation fluoroquinolone, it demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including some resistant strains. This guide will delve into the critical scientific and developmental milestones of **tosufloxacin**.

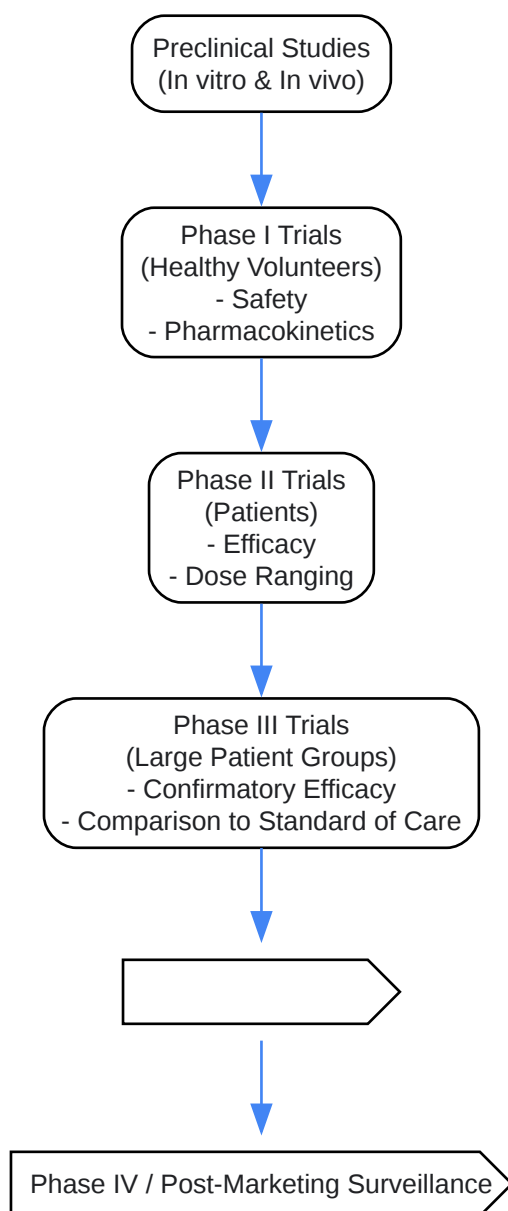
Chemical Synthesis of Tosufloxacin Tosylate

The synthesis of **tosufloxacin** tosylate is a multi-step process that has been refined over time, with various patented routes available. A common pathway involves the synthesis of the core naphthyridine ring structure, followed by the addition of the key side chains and final salt formation.

A generalized synthetic scheme starts with the reaction of 2,4-difluoroaniline with an ethyl acetoacetate derivative to form the quinolone ring system. Subsequent reactions introduce the fluorine atom at the 6-position and a chloro group at the 7-position of the naphthyridine ring. The crucial 3-aminopyrrolidinyll side chain is then introduced at the 7-position. Finally, hydrolysis of the ester group to a carboxylic acid, followed by salt formation with p-toluenesulfonic acid, yields **tosufloxacin** tosylate.







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